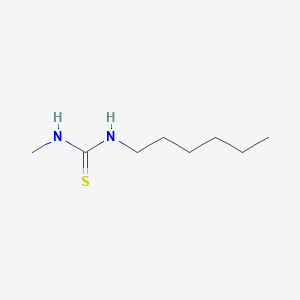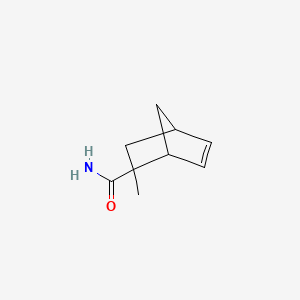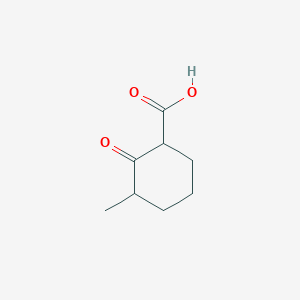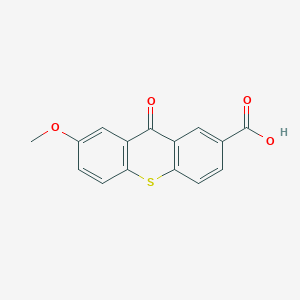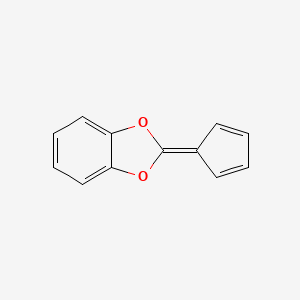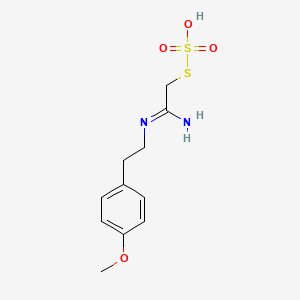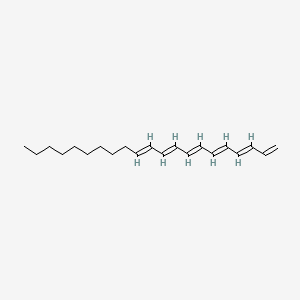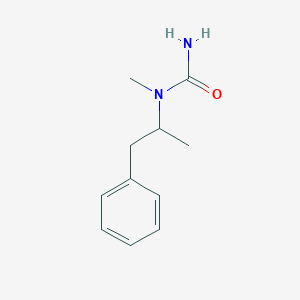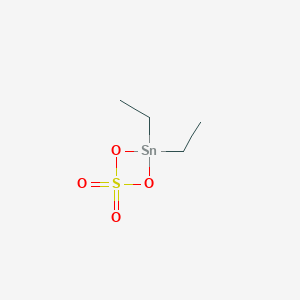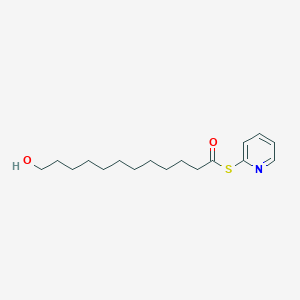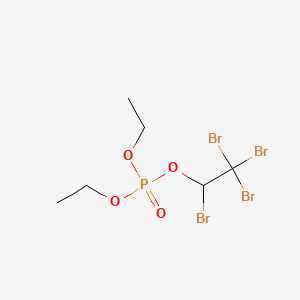![molecular formula C6H12BrNOZn B14651422 Zinc, bromo[2-(diethylamino)-2-oxoethyl]- CAS No. 50653-15-1](/img/structure/B14651422.png)
Zinc, bromo[2-(diethylamino)-2-oxoethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of zinc, bromo[2-(diethylamino)-2-oxoethyl]- typically involves the reaction of zinc salts with organic ligands under controlled conditions. One common method involves the use of zinc nitrate hexahydrate and ammonium thiocyanate in methanol, followed by slow evaporation to yield colorless crystals . The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the final structure of the compound.
Analyse Des Réactions Chimiques
Zinc, bromo[2-(diethylamino)-2-oxoethyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ammonium thiocyanate and bromosalicylaldehyde . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include complex zinc structures with diverse coordination geometries.
Applications De Recherche Scientifique
This compound has been studied for its potential applications in several scientific fields. In chemistry, it is used as a precursor for the synthesis of other complex zinc compounds. In biology and medicine, zinc complexes are known for their antibacterial activities, making them potential candidates for new antimicrobial agents . Additionally, zinc, bromo[2-(diethylamino)-2-oxoethyl]- has applications in industrial processes, particularly in the synthesis of materials with specific structural properties .
Mécanisme D'action
The mechanism of action of zinc, bromo[2-(diethylamino)-2-oxoethyl]- involves its interaction with biological molecules, leading to the inhibition of bacterial growth. The zinc ion plays a crucial role in this process by binding to specific sites on bacterial enzymes, disrupting their function and ultimately leading to cell death . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to form stable complexes with biological molecules is a key factor in its activity.
Comparaison Avec Des Composés Similaires
Zinc, bromo[2-(diethylamino)-2-oxoethyl]- can be compared to other zinc complexes, such as zinc acetate and zinc chloride. Other similar compounds include zinc bromide and zinc nitrate, which are also used in various chemical and industrial processes .
Propriétés
Numéro CAS |
50653-15-1 |
|---|---|
Formule moléculaire |
C6H12BrNOZn |
Poids moléculaire |
259.4 g/mol |
Nom IUPAC |
bromozinc(1+);1-(diethylamino)ethenolate |
InChI |
InChI=1S/C6H13NO.BrH.Zn/c1-4-7(5-2)6(3)8;;/h8H,3-5H2,1-2H3;1H;/q;;+2/p-2 |
Clé InChI |
TXQKUGXSUUXHPY-UHFFFAOYSA-L |
SMILES canonique |
CCN(CC)C(=C)[O-].[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


